Bromal trifluoroacetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1476-44-4 |
|---|---|
Molecular Formula |
C4H3Br3F3NO2 |
Molecular Weight |
393.78 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H3Br3F3NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13) |
InChI Key |
YPRWUHITXSFUFV-UHFFFAOYSA-N |
SMILES |
C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O |
Canonical SMILES |
C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O |
Synonyms |
2,2,2-Trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide |
Origin of Product |
United States |
Significance of Fluorinated Organic Molecules in Contemporary Chemical Science
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chimia.chchinesechemsoc.org The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond contribute to increased thermal and chemical stability in fluorinated compounds. wikipedia.org These properties are highly desirable in a range of applications, from the development of robust polymers and liquid crystals to the design of potent pharmaceuticals and agrochemicals. chinesechemsoc.orgacs.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org
The presence of fluorine can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, all critical factors in drug design. chimia.chchinesechemsoc.org By modifying the electronic nature and steric parameters of a parent compound, fluorine substitution can lead to significantly improved potency and a more favorable pharmacological profile. chimia.chnih.gov This has led to the commercial success of numerous fluorinated drugs, including the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. chimia.ch Furthermore, the unique properties of fluorinated compounds have led to their use in specialized applications such as positron emission tomography (PET) imaging, where 18F-labeled molecules serve as crucial diagnostic probes. chinesechemsoc.org
Role of Halogenated Aliphatic and Aromatic Scaffolds in Synthetic Strategies
Halogenated aliphatic and aromatic scaffolds are fundamental building blocks in organic synthesis, offering versatile handles for the construction of complex molecular architectures. nih.govsci-hub.se The carbon-halogen bond, with its inherent polarity and reactivity, provides a reliable site for a wide array of chemical transformations. acs.org These include nucleophilic substitutions, eliminations, and a variety of metal-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org
The use of bromine and bromo-organic compounds, in particular, is a well-established and powerful tool in synthetic chemistry. nih.govsci-hub.se Bromination is a key transformation that can be achieved using molecular bromine or, more safely, with solid bromine carriers. sci-hub.se These bromo-organic compounds are not limited to simple bromination reactions; they are also employed in cohalogenations, oxidations, cyclizations, and rearrangement reactions. nih.govsci-hub.sedatapdf.com The strategic placement of a bromine atom on an aliphatic or aromatic core can activate the molecule for subsequent, highly selective modifications, enabling the synthesis of diverse and complex target molecules. frontiersin.org
Historical Development of Trifluoroacetamide Chemistry in Research Contexts
The study of trifluoroacetamide (B147638) and its derivatives has a rich history rooted in the broader exploration of organofluorine chemistry. Trifluoroacetamide itself is a white to pale yellow crystalline powder. chemicalbook.com A key development in its application was its use in a convenient alternative to the Gabriel synthesis for preparing primary amines. chemicalbook.com This involves the N-alkylation of trifluoroacetamide followed by the ready hydrolysis of the trifluoroacetyl group. chemicalbook.com
More recent research has focused on the conformational properties of tertiary trifluoroacetamides. Studies using 1H and 19F NMR spectroscopy have investigated the E- and Z-amide conformers that exist in solution. acs.org These investigations have been supported by X-ray structural analyses and density functional theory (DFT) calculations, providing a deeper understanding of the stereochemistry of these molecules. acs.org Furthermore, electrochemical methods have been developed for the one-pot synthesis of trifluoroacetamides from 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a) under mild conditions, showcasing the ongoing efforts to develop more efficient and environmentally friendly synthetic routes. chemicalbook.com
Overview of Research Trajectories for Multifunctional Halogenated Organic Compounds
Direct Synthesis Approaches to this compound
Direct synthesis aims to construct the target molecule in a single or few steps from readily available precursors, focusing on the key bond formations that define the final structure.
N-acylation is a fundamental reaction in organic synthesis for forming amide bonds. In this approach, a nitrogen-containing nucleophile is acylated by a suitable acylating agent. For the synthesis of this compound, this would conceptually involve the reaction of trifluoroacetamide with an activated bromal derivative. While direct acylation using bromal (tribromoacetaldehyde) itself is plausible, analogous reactions often employ more reactive derivatives.
The trifluoroacetamide group can be introduced onto various molecular scaffolds through acylation. For instance, the solution-phase synthesis of amino acid trifluoroacetamides is efficiently achieved by reacting an amino acid with ethyl trifluoroacetate (B77799) in the presence of a base like triethylamine. google.com This method yields pure product after a simple liquid-liquid extraction and demonstrates the utility of trifluoroacetylating agents. google.com Similarly, trifluoroacetamide can be used as a trifluoromethylating reagent in the synthesis of complex heterocyclic structures. organic-chemistry.org
The general principle involves activating a carboxylic acid (or its derivative) to facilitate attack by an amine or amide. Catalysts such as phosphomolybdic acid and copper(II) tetrafluoroborate (B81430) have been shown to efficiently catalyze the acetylation of amines and other nucleophiles using acetic anhydride (B1165640) under mild, solvent-free conditions. organic-chemistry.org In the context of this compound, bromal or a derivative would serve as the electrophile, reacting with the nitrogen atom of trifluoroacetamide.
An alternative direct approach involves the halogenation of a pre-existing trifluoroacetamide skeleton. This strategy relies on the regioselective introduction of bromine atoms onto a suitable precursor. The choice of brominating agent and reaction conditions is critical to achieve the desired tribromination without unwanted side reactions. justia.com
A variety of methods exist for the electrophilic bromination of organic molecules. acsgcipr.org N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds and can be employed in various solvents, including tetrabutylammonium (B224687) bromide or with catalysts like mandelic acid under aqueous conditions. organic-chemistry.org For deactivated aromatic systems, a combination of NBS and concentrated sulfuric acid has proven effective for monobromination. organic-chemistry.org
Other powerful brominating systems include the in-situ generation of electrophilic bromine. The combination of lithium bromide (LiBr) and Selectfluor® has been identified as an ideal source of electrophilic bromine for the synthesis of α-bromo-α,α-difluoroketones from gem-diol precursors. nih.gov Additionally, molecular bromine (Br₂) can be activated by strong acids or Lewis acids to enhance its electrophilic character. acsgcipr.org Continuous flow reactors offer a safer alternative for handling toxic and corrosive Br₂, where it can be generated in situ from HBr or KBr using an oxidant like NaOCl. mdpi.com
| Bromine Source | Typical Substrate/Conditions | Key Features | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Activated aromatic compounds; often used with an acid or catalyst. | Solid, easier to handle than Br₂, versatile. | organic-chemistry.org |
| NBS in H₂SO₄ | Highly deactivated aromatic compounds. | Provides a highly electrophilic bromine species for difficult substrates. | organic-chemistry.org |
| Tribromoisocyanuric acid (TBCA) | Moderately deactivated arenes in trifluoroacetic acid. | Efficient bromination at room temperature. | organic-chemistry.org |
| LiBr/Selectfluor® | gem-Diols, generating α-bromo ketones. | Provides a potent source of electrophilic bromine. | nih.gov |
| Br₂ (generated in-situ) | Alkenes and aromatic substrates in flow chemistry. | Minimizes hazards associated with storing and handling molecular bromine. | mdpi.com |
Base-mediated reactions are crucial for creating C-C and C-N bonds, often by generating a potent nucleophile through deprotonation. researchgate.net In the synthesis of trifluoroacetamide derivatives, bases play a pivotal role in facilitating coupling reactions, even in the absence of transition metals. researchgate.net
A notable example is the synthesis of trifluoroacetylaniline compounds using 1,1-dibromo-3,3,3-trifluoroacetone (B27883) as the trifluoroacetylation reagent. researchgate.net This reaction proceeds efficiently with just one equivalent of a base like sodium bicarbonate, demonstrating good tolerance for various functional groups on the aniline (B41778) substrate. researchgate.net The mechanism involves the base facilitating the initial nucleophilic attack and subsequent rearrangement to form the stable amide product.
Transition-metal catalyzed reactions, such as the Buchwald-Hartwig amination, also rely heavily on bases to enable the C-N bond-forming reductive elimination step. tcichemicals.com While often employing palladium catalysts, similar principles apply in manganese-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" reactions, where a base is critical for activating the catalyst and substrate. beilstein-journals.org For instance, the choice of base can selectively determine whether an amine alkylation or imine synthesis occurs. beilstein-journals.org These methodologies underscore the power of a base to mediate the formation of the key C-N bond present in this compound. researchgate.netrsc.org
Indirect Synthetic Pathways via Precursor Functionalization
Indirect pathways involve the synthesis of a key intermediate which is then chemically transformed into the final product. These multi-step sequences allow for greater control and the construction of complex architectures.
Key precursors can be strategically designed to undergo specific transformations that build the target molecule. 1,1-Dibromo-3,3,3-trifluoroacetone has been successfully employed as a trifluoroacetylation reagent in a transition-metal-free coupling reaction to produce trifluoroacetylaniline compounds. researchgate.net This reaction highlights an indirect route where the dibromo-precursor effectively delivers the trifluoroacetyl moiety.
The reaction is typically performed by heating the aniline derivative with 1,1-dibromo-3,3,3-trifluoroacetone and a base, such as sodium bicarbonate, in a solvent like 1,4-dioxane (B91453). researchgate.net The process is robust, yielding moderate to high yields across a range of substituted anilines. researchgate.net This method provides a foundation for developing syntheses of related compounds where a dibrominated precursor could be transformed into the desired this compound structure.
| Parameter | Condition | Reference |
|---|---|---|
| Trifluoroacetylation Reagent | 1,1-dibromo-3,3,3-trifluoroacetone | researchgate.net |
| Substrate | Aniline derivatives | researchgate.net |
| Base | Sodium bicarbonate (2 mmol) | researchgate.net |
| Solvent | 1,4-dioxane (2 mL) | researchgate.net |
| Temperature | 120 °C | researchgate.net |
| Time | 12 hours | researchgate.net |
Cyclization reactions offer a powerful strategy for constructing complex molecules by forming new rings. Indirect pathways to this compound could involve the synthesis of a heterocyclic intermediate that incorporates both the bromal and trifluoroacetamide functionalities, which could then be opened to yield the target compound.
Bromal (tribromoacetaldehyde) is a known reactant in cyclization chemistry. For example, heating 2-aminobenzamide (B116534) with bromal leads to a ring closure and subsequent bromination, yielding 6-bromo-2-(bromomethyl)quinazolin-4(3H)-one. thieme-connect.de Similarly, bromal participates in the Pictet-Spengler cyclization reaction with the biogenic amine tryptamine (B22526) to form 1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline in high yields. researchgate.net
Derivatization Techniques for Bromal-Containing Trifluoroacetamides
Derivatization is a common strategy employed in analytical chemistry, particularly for gas chromatography (GC), to modify an analyte to make it more suitable for analysis. This process can increase volatility, improve thermal stability, and enhance detection. For a molecule like this compound, which contains both a hydroxyl (-OH) group and an amide (-NH-) group, several derivatization techniques are applicable.
The primary methods involve targeting the active hydrogen atoms on these functional groups. Trimethylsilylation is a widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.com The general reactivity for silylation is in the order of alcohols > phenols > carboxylic acids > amines > amides, meaning the hydroxyl group on this compound would be more readily derivatized than the amide group. sigmaaldrich.com For complete derivatization, especially for less reactive or sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added, and the reaction may require elevated temperatures. sigmaaldrich.com
Another approach is acylation, which can also target the hydroxyl and amide groups. However, combined trimethylsilylation and acylation can lead to different products depending on the structure. For molecules with a secondary carbon linked to nitrogen, N-TFA-O-TMS (N-trifluoroacetyl-O-trimethylsilyl) derivatives are often formed. nih.gov Given the structure of this compound, a combination of these techniques could yield derivatives suitable for various analytical purposes, such as mass spectrometry, by producing characteristic fragmentation patterns. nih.govresearchgate.net
Below is a table summarizing potential derivatization reactions for this compound.
| Derivatization Technique | Reagent Example | Target Functional Group(s) | Purpose |
| Trimethylsilylation | BSTFA, BSTFA + TMCS | Hydroxyl, Amide | Increase volatility and thermal stability for GC analysis. sigmaaldrich.com |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Amide | Enhance detectability and create stable derivatives. nih.gov |
| Combined Silylation & Acylation | BSTFA followed by TFAA | Hydroxyl and Amide | Form mixed derivatives (e.g., O-TMS, N-TFA) for structural analysis. nih.gov |
This table is generated based on general derivatization principles and may not represent experimentally verified reactions for this specific compound.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes in the pharmaceutical and chemical industries. mdpi.com This philosophy encourages the design of products and processes that minimize the use and generation of hazardous substances. mdpi.com Key goals include improving energy efficiency, reducing waste, and utilizing renewable feedstocks. jchemlett.com For compounds like this compound, applying these principles involves developing synthetic protocols that are not only efficient but also environmentally benign.
Development of Transition Metal-Free Protocols
A significant focus within green chemistry is the reduction or elimination of transition metal catalysts, which can be toxic, costly, and difficult to remove from the final product. Research has demonstrated the feasibility of synthesizing trifluoroacetamides without the need for such metals.
One notable study reports a transition-metal-free coupling reaction for the efficient synthesis of trifluoroacetylaniline compounds. thieme-connect.deresearchgate.net This method uses 1,1-dibromo-3,3,3-trifluoroacetone as the trifluoroacetylating reagent in a base-promoted reaction. thieme-connect.deresearchgate.net The process is characterized by its mild reaction conditions and tolerance for a variety of functional groups. thieme-connect.de The development of such protocols provides a valuable blueprint for the synthesis of this compound and its analogs, avoiding the drawbacks associated with metal catalysts. nih.govorganic-chemistry.org
The efficiency of these base-promoted, transition-metal-free reactions is highly dependent on the choice of base, solvent, and temperature. The following table details the optimization of reaction conditions for a model synthesis of a trifluoroacetamide derivative. researchgate.net
Filter by Solvent:
All 1,4-dioxane MeCN hexane (B92381) DMF MOE MePh THF IPA
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Na2CO3 | 1,4-dioxane | 100 | 10 | 39 |
| 2 | Et3N | 1,4-dioxane | 100 | 10 | 49 |
| 3 | K2CO3 | 1,4-dioxane | 100 | 10 | 20 |
| 4 | KHCO3 | 1,4-dioxane | 100 | 10 | 59 |
| 5 | DMAP | 1,4-dioxane | 100 | 10 | 39 |
| 6 | DBU | 1,4-dioxane | 100 | 10 | 20 |
| 7 | DIPEA | 1,4-dioxane | 100 | 10 | 10 |
| 8 | t-BuOK | 1,4-dioxane | 100 | 10 | 7 |
| 9 | t-BuONa | 1,4-dioxane | 100 | 10 | 12 |
| 10 | NaHCO3 | 1,4-dioxane | 100 | 10 | 65 |
| 11 | NaHCO3 | MeCN | 100 | 10 | 59 |
| 12 | NaHCO3 | hexane | 100 | 10 | 0 |
| 13 | NaHCO3 | DMF | 100 | 10 | 54 |
| 14 | NaHCO3 | MOE | 100 | 10 | 7 |
| 15 | NaHCO3 | MePh | 100 | 10 | 10 |
| 16 | NaHCO3 | THF | 100 | 10 | 0 |
| 17 | NaHCO3 | IPA | 100 | 10 | <5 |
| 18 | NaHCO3 | 1,4-dioxane | 60 | 10 | 29 |
| 19 | NaHCO3 | 1,4-dioxane | 80 | 10 | 34 |
| 20 | NaHCO3 | 1,4-dioxane | 120 | 10 | 78 |
| 21 | NaHCO3 | 1,4-dioxane | 140 | 10 | 49 |
Data from a transition-metal-free synthesis of a trifluoroacetamide analog. researchgate.net The optimal conditions were found to be NaHCO3 in 1,4-dioxane at 120°C, yielding 78% of the product.
Atom-Economy and Efficiency in Reaction Design
Atom economy is a core principle of green chemistry, developed by Barry Trost, that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. wikipedia.orgskpharmteco.com It provides a measure of how little waste a reaction generates. jocpr.com The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org
A higher atom economy signifies a more sustainable process. jocpr.com Reaction types vary greatly in their inherent atom economy. Addition reactions, where all reactant atoms are incorporated into the product, are ideal and have a theoretical atom economy of 100%. primescholars.com In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. primescholars.com Similarly, certain oxidation reactions, such as those using Dess-Martin periodinane, are known for being highly effective but very atom-inefficient. nih.gov
The most direct synthesis of this compound would involve the addition reaction between bromal (tribromoacetaldehyde) and trifluoroacetamide.
CBr₃CHO (Bromal) + CF₃CONH₂ (Trifluoroacetamide) → CF₃CONHCH(OH)CBr₃ (this compound)
In this reaction, all atoms from both reactants are incorporated into the single desired product. Therefore, the theoretical atom economy is 100%, representing a highly efficient and green reaction design in principle. Designing synthetic routes that favor high atom economy reactions like additions and cycloadditions is a key strategy for sustainable chemical manufacturing. nih.gov
Elucidation of Reaction Pathways and Transition States
Specific research elucidating the reaction pathways and transition states for this compound is not currently available in the public domain.
Nucleophilic Acyl Substitution Mechanisms
No studies detailing the nucleophilic acyl substitution mechanisms specifically involving this compound as a substrate or product have been identified.
Electrophilic Bromination Mechanisms
While electrophilic bromination of other trifluoroacetamides has been reported, specific mechanisms involving this compound are not described in the available literature.
Radical Reaction Pathways in Brominated Systems
General principles of radical reactions in brominated systems exist, but their specific application to this compound has not been documented in published research.
Kinetics and Thermodynamics of Formation and Transformation
There is no available data on the kinetic or thermodynamic parameters for the formation or transformation of this compound.
Catalytic Effects and Reaction Acceleration Studies
Specific studies on catalytic effects and reaction acceleration for this compound are not found in the scientific literature.
Organocatalysis in this compound Synthesis
While organocatalysis is a broad field, its specific application to the synthesis of this compound, including mechanistic details, has not been reported.
Based on a thorough review of available scientific literature, there is no specific research data concerning the mechanistic investigations of reactions involving this compound, particularly in the areas of ligand design, catalyst optimization, stereochemical control, and regioselectivity.
The requested sections and subsections, namely "3.3.2. Ligand Design and Catalyst Optimization for Selective Transformations" and "3.4. Stereochemical Control and Regioselectivity in Reactions," presuppose a body of research that does not appear to be present in the public domain for this specific compound. While studies exist for related compounds, such as other halogenated amides or different trifluoroacetamides, this information is not directly applicable to this compound and therefore falls outside the strict constraints of the requested article.
Consequently, it is not possible to generate the article with the specified outline and content requirements due to the absence of the necessary foundational research findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques like COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, establishing the atomic framework of this compound.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the proton of the N-H group and the proton of the C-H group, confirming their connectivity through the nitrogen-carbon bond.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It simplifies the assignment of carbon signals by correlating them to their known proton resonances. For this compound, an HSQC spectrum would display a key cross-peak linking the methine proton (-CH(OH)-) to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com This technique allows for the identification of quaternary carbons (like C=O and CBr₃) and confirms the connectivity between different functional fragments of the molecule.
The methine proton (-CH (OH)-) would show correlations to the carbonyl carbon (C =O), the trifluoroacetamide's trifluoromethyl carbon (C F₃), and the tribromomethyl carbon (C Br₃).
The amide proton (-NH -) would correlate to the carbonyl carbon (C =O) and the methine carbon (C H(OH)).
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Inferred Connectivity |
|---|---|---|
| COSY | -NH / -CH(OH)- | Confirms H-N-C-H coupling pathway. |
| HSQC | -CH(OH)- / C H(OH)- | Assigns the chemical shift of the methine carbon. |
| HMBC | -CH(OH)- / C =O, C F₃, C Br₃ | Establishes the core structure by linking the central methine group to the carbonyl, trifluoromethyl, and tribromomethyl carbons, and confirms the amide linkage. |
| -NH- / C =O, C H(OH) |
Given the presence of a trifluoromethyl (CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for structural confirmation. beilstein-journals.org The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong NMR signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.govresearchgate.net
For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this peak would be characteristic of a CF₃ group attached to an amide carbonyl. researchgate.net The absence of coupling in the ¹⁹F spectrum would confirm that there are no other fluorine atoms or nearby protons within a three-bond range. The precise chemical shift provides a valuable electronic signature of the trifluoroacetyl moiety. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. uni-rostock.denih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass. bioanalysis-zone.com For this compound (C₄H₃Br₃F₃NO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.
Beyond molecular formula confirmation, HRMS is used to study the fragmentation patterns of the molecule. In electron ionization MS, the molecule is ionized to form a radical cation (molecular ion), which then breaks apart into smaller, characteristic fragment ions. libretexts.org Analysis of these fragments provides further structural proof.
Key features expected in the mass spectrum of this compound include:
Isotopic Pattern: Due to the presence of three bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity pattern, providing definitive evidence for the number of bromine atoms. libretexts.org
Fragmentation Pathways: Predictable fragmentation would involve the cleavage of the molecule's weakest bonds. Common fragmentation pathways would likely include:
Alpha-cleavage adjacent to the carbonyl group. libretexts.org
Loss of the tribromomethyl radical (•CBr₃) or a bromine atom (•Br).
Cleavage of the C-N amide bond.
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [M - Br]⁺ | [C₄H₃Br₂F₃NO₂]⁺ | Loss of a single bromine atom. |
| [M - CBr₃]⁺ | [C₃H₃F₃NO₂]⁺ | Loss of the tribromomethyl group, a stable radical. |
| [CF₃CO]⁺ | [C₂F₃O]⁺ | Formation of the trifluoroacylium ion. |
| [CH(OH)NHCOCF₃]⁺ | [C₄H₃F₃NO₂]⁺ | Cleavage of the C-C bond between the methine and CBr₃ groups. |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule, as each group absorbs infrared radiation or scatters light at a characteristic frequency.
FT-IR Spectroscopy: This technique measures the absorption of infrared light. It is particularly sensitive to polar bonds, making it ideal for detecting the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups in this compound. annlabmed.orgnih.gov
Raman Spectroscopy: This technique involves the inelastic scattering of laser light. It is highly effective for analyzing non-polar, symmetric bonds and provides complementary information to FT-IR. The C-Br and C-C backbone vibrations may be more prominent in the Raman spectrum.
The combined use of FT-IR and Raman provides a comprehensive vibrational profile of the molecule.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) | FT-IR |
| N-H (amide) | Stretching | 3100 - 3500 | FT-IR |
| C=O (amide I) | Stretching | 1680 - 1720 | FT-IR (strong) |
| N-H (amide II) | Bending | 1510 - 1570 | FT-IR |
| C-F (trifluoromethyl) | Stretching | 1100 - 1300 (strong, multiple bands) | FT-IR |
| C-Br | Stretching | 500 - 650 | Raman / Far-IR |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the exact positions of each atom in the crystal lattice.
Should a suitable single crystal of this compound be grown, X-ray crystallographic analysis would provide definitive, unambiguous structural information, including:
Absolute Confirmation of Connectivity: Verifying the atomic connections predicted by NMR and MS.
Precise Bond Lengths and Angles: Providing quantitative data on the molecular geometry.
Conformational Details: Revealing the preferred spatial arrangement (conformation) of the molecule in the solid state.
Intermolecular Interactions: Identifying and characterizing hydrogen bonds (e.g., involving the -OH and -NH groups and the carbonyl oxygen) and other non-covalent interactions that dictate the crystal packing.
To date, a public crystal structure for this compound has not been reported in crystallographic databases. Such a study would be the final arbiter in its complete structural elucidation.
Computational Chemistry and Theoretical Studies of Bromal Trifluoroacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can elucidate electron distribution, orbital energies, and molecular stability, which are key determinants of chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.orgarxiv.org It is particularly effective for calculating the energetic profiles of chemical reactions, determining the relative stabilities of isomers and conformers, and predicting reaction pathways and transition states. louisville.edu For bromal trifluoroacetamide (B147638), DFT can be employed to explore its conformational space, such as the rotation around the C-N amide bond, which is known to have a significant impact on the properties of trifluoroacetamides. nih.gov
DFT calculations allow for the determination of thermodynamic properties such as enthalpy and Gibbs free energy for different molecular states. By mapping the potential energy surface, researchers can identify the lowest-energy (most stable) conformations and the energy barriers that separate them. mdpi.com For instance, studies on related acetamide (B32628) derivatives have successfully used DFT to calculate structural properties and predict their reactivity with biological molecules. nih.gov Such calculations for bromal trifluoroacetamide would be crucial for understanding its stability and potential chemical transformations.
Table 1: Illustrative Energetic Profile Data from DFT Calculations for this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Conformer A (Global Minimum) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 | 95.5 |
| Conformer B | B3LYP/6-311++G(d,p) | +2.2 | +2.1 | 4.4 |
| Conformer C | B3LYP/6-311++G(d,p) | +5.0 | +4.8 | 0.1 |
Note: This table contains hypothetical data for illustrative purposes to show the type of information generated by DFT calculations.
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. scispace.comgrafiati.com
For this compound, the highly electronegative fluorine and bromine atoms significantly influence the MO energies and charge distribution. DFT calculations can generate detailed maps of the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecular surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about where the molecule is likely to interact with other chemical species. Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of intramolecular charge transfer and delocalization effects. researchgate.net
Table 2: Representative Molecular Orbital and Reactivity Descriptor Data
| Parameter | Definition | Hypothetical Value | Interpretation for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV | Indicates regions susceptible to electrophilic attack (e.g., lone pairs on oxygen or bromine). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbon). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.85 eV | Measures the overall ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.65 eV | Measures resistance to change in electron distribution. |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. aps.orgyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment that mimics real-world conditions. mdpi.com
For this compound, MD simulations could be used to explore its vast conformational landscape by modeling the rotations of its flexible bonds at different temperatures. researchgate.net This is particularly relevant for understanding how the molecule behaves in solution. Simulations in explicit solvents like water or organic solvents can reveal how solvent molecules arrange around the solute and how they mediate intermolecular interactions. nih.govnih.gov This approach is critical for studying phenomena such as hydrogen bonding (involving the N-H and O-H groups) and halogen bonding (involving the bromine atoms).
Table 3: Insights from Molecular Dynamics Simulations
| Simulation Aspect | Information Gained | Relevance to this compound |
| Conformational Sampling | Identification of accessible conformations and the transitions between them. | Reveals the flexibility of the molecule and the most probable shapes it adopts in solution. |
| Solvent Effects | Analysis of the radial distribution functions of solvent molecules around specific atoms. | Shows how water or other solvents interact with the trifluoromethyl, tribromomethyl, and amide groups. |
| Intermolecular Interactions | Direct observation and quantification of non-covalent interactions like hydrogen and halogen bonds. | Helps understand how this compound molecules might interact with each other or with biological targets. researchgate.net |
| Thermodynamic Properties | Calculation of properties like the radius of gyration and root-mean-square deviation (RMSD). | Provides measures of the molecule's compactness and structural stability over the simulation time. nih.gov |
In Silico Design of Novel this compound Derivatives
In silico design leverages computational tools to rationally design new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. nih.govresearchgate.net Starting with a lead compound like this compound, new derivatives can be designed by modifying its structure and then computationally predicting the effects of these modifications on its chemical and biological properties. nih.gov
For this compound, derivatives could be designed by:
Substituting Halogen Atoms: Replacing one or more bromine atoms with chlorine or iodine to modulate the strength and directionality of halogen bonding.
Modifying the Acyl Group: Replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups to alter the molecule's electronic properties and reactivity.
Altering the Core Structure: Introducing different functional groups to enhance specific interactions with a target receptor or to improve physicochemical properties like solubility or stability.
Computational methods like DFT and molecular docking can then be used to evaluate these virtual derivatives. DFT calculations would predict how the modifications affect the molecule's electronic structure and stability, while docking could predict the binding affinity of the derivatives to a specific biological target, such as an enzyme active site. researchgate.net
Table 4: Example of a Strategy for In Silico Derivative Design
| Parent Moiety | Proposed Modification | Target Property | Computational Evaluation Method |
| Tribromomethyl group (-CBr3) | Replace one Br with I (-CBr2I) | Enhance halogen bond strength | DFT (MEP analysis to assess σ-hole) |
| Trifluoromethyl group (-CF3) | Replace with a pentafluoroethyl group (-C2F5) | Increase lipophilicity | Quantitative Structure-Activity Relationship (QSAR) models |
| Amide N-H proton | Replace with N-CH3 | Eliminate hydrogen bond donor capability | Molecular Dynamics (to study changes in intermolecular interactions) |
| Hydroxyl group (-OH) | Replace with a methoxy (B1213986) group (-OCH3) | Eliminate hydrogen bond donor capability, increase lipophilicity | Molecular Docking (to assess impact on binding affinity) |
Theoretical Insights into Halogen Bonding and Fluorine Effects
This compound is a unique molecule for theoretical study due to the presence of both bromine and fluorine atoms, which impart distinct properties.
Halogen Bonding: The bromine atoms in the tribromomethyl group can participate in halogen bonding. ijres.org A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (known as a σ-hole) on the outer surface of a covalently bonded halogen atom interacts with a nucleophile (a Lewis base). nih.govresearchgate.net Theoretical calculations, particularly MEP analysis, are essential for visualizing and quantifying the σ-hole on the bromine atoms. nih.gov The strength and directionality of these bonds can be precisely calculated, providing insight into how this compound might interact with other molecules in crystal engineering or biological systems.
Fluorine Effects: The trifluoromethyl (-CF3) group exerts powerful stereoelectronic effects. Its strong electron-withdrawing nature, a consequence of fluorine's high electronegativity, significantly impacts the electron distribution across the entire molecule. scispace.comresearchgate.net This can:
Increase the acidity of the N-H and O-H protons.
Influence the geometry and stability of the amide bond. nih.gov
Enhance the molecule's metabolic stability by blocking potential sites of oxidation. researchgate.net
Modulate lipophilicity, which is a critical parameter for bioavailability. nih.gov
Computational studies can isolate and quantify these effects. For example, by comparing the calculated properties of this compound with its non-fluorinated analog (bromal acetamide), the specific contribution of the -CF3 group to the molecule's stability, reactivity, and intermolecular interactions can be elucidated. researchgate.net
Table 5: Comparison of Key Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Strength (kcal/mol) | Geometric Preference |
| Hydrogen Bond | N-H, O-H | Carbonyl Oxygen (C=O), Nitrogen, Oxygen | 3 - 10 | Highly directional (~180°) |
| Halogen Bond | C-Br | Carbonyl Oxygen (C=O), Nitrogen, Oxygen | 1 - 5 | Highly directional (~180°) |
Synthesis and Reactivity of Bromal Trifluoroacetamide Derivatives and Analogues
Systematic Exploration of Structural Variations
A systematic exploration of the structural variations of bromal trifluoroacetamide (B147638) would be crucial to understanding its chemical properties and unlocking its potential applications. This exploration can be conceptually divided into modifications of the bromal moiety and derivatization of the trifluoroacetamide nitrogen.
Modifications at the Bromal Moiety (e.g., α-carbon substituents)
The bromal moiety, characterized by the tribromomethyl group, offers several avenues for modification. The reactivity of the α-carbon, the carbon atom to which the hydroxyl and amide groups are attached, is of particular interest.
Based on the chemistry of related α-halo carbonyl compounds and their derivatives, one could envision several potential modifications. For instance, the hydroxyl group could be a target for various chemical transformations.
Table 1: Plausible Reactions at the α-Carbon of the Bromal Moiety
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Etherification | Alkyl halide, base | α-Alkoxy-N-(2,2,2-tribromoethyl)trifluoroacetamide |
| Esterification | Acyl chloride, base | α-Acyloxy-N-(2,2,2-tribromoethyl)trifluoroacetamide |
It is important to note that the electron-withdrawing nature of the tribromomethyl and trifluoroacetyl groups would significantly influence the reactivity of the α-carbon and the stability of any intermediates formed.
Derivatization of the Trifluoroacetamide Nitrogen
The nitrogen atom of the trifluoroacetamide group is another key site for derivatization. The acidity of the N-H proton is enhanced by the adjacent trifluoroacetyl group, facilitating its removal and subsequent reaction with electrophiles.
Table 2: Potential N-Derivatization Reactions of Bromal Trifluoroacetamide
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide, base | N-Alkyl-N-(2,2,2-tribromo-1-hydroxyethyl)trifluoroacetamide |
| N-Acylation | Acyl chloride, base | N-Acyl-N-(2,2,2-tribromo-1-hydroxyethyl)trifluoroacetamide |
The success of these reactions would likely depend on the careful choice of base and reaction conditions to avoid competing reactions, such as elimination or decomposition.
Structure-Reactivity Relationship Studies of Modified Compounds
A systematic study of the structure-reactivity relationships of these hypothetical modified compounds would be essential. For example, the introduction of different substituents at the α-carbon or the nitrogen atom would be expected to alter the electronic and steric properties of the molecule, thereby influencing its reactivity.
Preparation of Macrocyclic and Polymeric Architectures Incorporating this compound Subunits
The bifunctional nature of this compound, with its hydroxyl and amide functionalities, suggests its potential as a building block for the synthesis of more complex molecular architectures, such as macrocycles and polymers.
The synthesis of macrocycles often involves the intramolecular reaction of a linear precursor containing two reactive functional groups. A derivative of this compound, appropriately functionalized, could potentially serve as such a precursor. For example, a derivative with a terminal carboxylic acid or amine group could undergo intramolecular cyclization to form a macrocyclic lactam or lactone. While the literature describes various strategies for macrocycle synthesis, nih.govcore.ac.uk the incorporation of a this compound subunit remains a novel concept.
Similarly, the polymerization of a suitably designed this compound monomer could lead to novel polymeric materials. For instance, a diol or diamine derivative of this compound could potentially undergo condensation polymerization with a dicarboxylic acid or diacyl chloride to form polyesters or polyamides, respectively. However, no such polymers have been reported in the scientific literature.
Applications in Specialized Organic Synthesis
Utility as a Synthon in Fine Chemical and Intermediate Synthesis
Bromal trifluoroacetamide (B147638) serves as a valuable synthon, or synthetic building block, for the creation of fine chemicals and complex intermediates, particularly in the synthesis of heterocyclic compounds and functionalized amides. The reactivity of its chloro-analog, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, in C-amidoalkylation reactions with aromatic compounds highlights a key potential application. researchgate.net This reaction type allows for the formation of novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides, suggesting that bromal trifluoroacetamide could undergo similar transformations to produce a variety of arylated derivatives. researchgate.net
The trifluoroacetamide moiety is a well-established precursor for the introduction of fluorine atoms into organic molecules, a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.net Trifluoroacetamides are often employed in the synthesis of primary amines and trifluoroacetylaniline compounds. researchgate.netnbinno.com This utility underscores the potential of this compound as an intermediate for producing complex amines and other nitrogen-containing fine chemicals. Its ability to act as a trifluoroacetylating agent is crucial for these synthetic pathways. nbinno.com
The general synthetic utility of related building blocks in constructing heterocyclic compounds further illustrates the potential of this compound. orgsyn.org For instance, three-carbon building blocks are widely used in the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidines. orgsyn.org The carbon backbone of this compound could potentially be manipulated to participate in cyclization reactions to form various heterocyclic systems.
Table 1: Potential Synthetic Applications of this compound as a Synthon
| Reaction Type | Potential Product Class | Significance |
| C-Amidoalkylation | Arylated Acetamide (B32628) Derivatives | Introduction of aryl groups to create complex scaffolds. researchgate.net |
| Precursor to Amines | Complex Primary Amines | Synthesis of intermediates for pharmaceuticals and agrochemicals. nbinno.com |
| Trifluoroacetylation | Trifluoroacetylated Compounds | Introduction of trifluoromethyl groups to modify biological activity. researchgate.net |
| Cyclization Reactions | Heterocyclic Compounds | Construction of diverse ring systems for various applications. orgsyn.org |
Role in the Preparation of Advanced Organic Materials (excluding materials properties)
While direct applications of this compound in the synthesis of advanced organic materials are not extensively documented, its structure suggests potential utility in the creation of specialized polymers. Fluorinated polymers are known for their unique properties, and their synthesis often relies on the polymerization of fluorinated monomers. nih.gov For example, fluorinated acrylate and methacrylate monomers are used to create polymers with specific surface properties. nih.govrsc.org
The hydroxyl group in this compound could serve as a point for modification, allowing it to be converted into a polymerizable monomer, such as an acrylate or methacrylate. Such a monomer could then be used in polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to produce well-defined branched or nanogel-type copolymers. mdpi.com The synthesis of fluorinated bottlebrush polymers, for instance, has been achieved through methods like atom transfer radical polymerization (ATRP) and ring-opening metathesis polymerization (ROMP), starting from functionalized initiators. rsc.org this compound could potentially be adapted into such a functional initiator or monomer for the synthesis of novel fluorinated polymer architectures.
Application in Stereoselective Synthesis
The application of this compound in stereoselective synthesis is an area of potential exploration. The presence of a chiral center at the carbon atom bearing the hydroxyl group in its molecular structure makes it a candidate for diastereoselective reactions. Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov
While specific examples involving this compound are not prevalent, related fields offer insights into its potential. For instance, the asymmetric hydrogenation of trifluoromethyl ketones is a highly efficient method for synthesizing chiral 2,2,2-trifluoroethanols with excellent enantioselectivities. rsc.org Given the structural similarities, it is conceivable that this compound could be a substrate or precursor in stereoselective transformations.
Furthermore, bifunctional organocatalysts are widely used in asymmetric synthesis to control the stereochemical outcome of reactions. nih.gov These catalysts often rely on specific functional groups to interact with substrates and guide the formation of a particular stereoisomer. The functional groups within this compound could potentially interact with such chiral catalysts, enabling its participation in stereoselective reactions.
Table 2: Potential Roles of this compound in Stereoselective Synthesis
| Approach | Potential Role of this compound | Desired Outcome |
| Diastereoselective Reactions | Chiral Substrate | Synthesis of specific diastereomers of more complex molecules. |
| Asymmetric Catalysis | Precursor to a chiral ligand or substrate | Formation of enantiomerically enriched products. nih.gov |
| Kinetic Resolution | Racemic Substrate | Separation of enantiomers through selective reaction of one enantiomer. |
Development of Novel Reagents and Catalysts from this compound Scaffolds
The molecular framework of this compound provides a scaffold for the development of novel reagents and catalysts. The synthesis of new chloroacetamide derivatives through C-amidoalkylation of aromatics with a related chloral-derived acetamide demonstrates the potential for creating a library of new compounds from this type of starting material. researchgate.net These new derivatives, featuring both the tribromomethyl and trifluoroacetamide groups on a varied aryl backbone, could be investigated for unique reactivity and applications.
In the realm of catalysis, particularly asymmetric catalysis, chiral ligands and organocatalysts play a pivotal role. nih.govresearchgate.net The structure of this compound, with its inherent chirality and multiple functional groups, could be modified to create novel organocatalysts. For example, the trifluoroacetamide nitrogen or the hydroxyl group could be functionalized to incorporate moieties known to participate in catalytic cycles. Bifunctional catalysts, which contain both a Brønsted acid and a Brønsted base component, are particularly effective in many asymmetric reactions. nih.govnih.gov It is plausible that derivatives of this compound could be designed to act as such bifunctional catalysts.
Q & A
Basic Research Questions
Q. What are the standard derivatization protocols for Bromal trifluuoacetamide in gas chromatography-mass spectrometry (GC-MS)?
- Methodological Answer: Bromal trifluoroacetamide derivatives are commonly synthesized using acylation reactions with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA). Optimal conditions include heating at 60–80°C for 20–30 minutes in anhydrous pyridine or acetonitrile to ensure complete trifluoroacetylation of amines or hydroxyl groups. Post-derivatization, purification via solid-phase extraction (e.g., C18 columns) improves signal-to-noise ratios in GC-MS .
Q. Which analytical techniques are most effective for quantifying this compound derivatives in complex matrices?
- Methodological Answer: GC-MS with electron capture detection (ECD) is preferred due to the compound’s high electronegativity. For polar derivatives, high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) at 210–230 nm provides complementary selectivity. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects in biological samples .
Q. How can researchers optimize reaction conditions for trifluoroacetylation of labile substrates?
- Methodological Answer: Reaction efficiency depends on solvent polarity (e.g., dichloromethane for non-polar substrates) and catalyst use (e.g., trifluoroacetic acid). Kinetic studies suggest shorter reaction times (10–15 minutes) at 50°C minimize decomposition of sensitive intermediates. Systematic DOE (Design of Experiments) approaches are recommended for parameter optimization .
Advanced Research Questions
Q. How can inconsistencies in NMR spectral data for this compound stereoisomers be resolved?
- Methodological Answer: Contradictions arise from dynamic rotational barriers in trifluoroacetamide groups. Through-space NMR coupling (TSQC) and density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) resolve stereochemical ambiguities. Referencing crystallographic data (e.g., C–F bond angles) from single-crystal X-ray diffraction further validates assignments .
Q. What synthetic strategies enable defluorinative alkylation of this compound for gem-difluoro analogue synthesis?
- Methodological Answer: Photochemical C–F activation using CO2•− radicals (generated via UV irradiation of [Ir(ppy)3]) selectively cleaves trifluoromethyl groups. However, cyclic voltammetry reveals limitations (−2.2 V vs SCE for trifluoroacetamide), necessitating redox mediators like eosin Y for improved efficiency. Computational modeling (e.g., Hammett parameters) guides substituent selection to enhance reactivity .
Q. How do derivatization protocols impact the detection limits of this compound in trace environmental analysis?
- Methodological Answer: Derivatization with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) enhances volatility for GC-ECD, achieving detection limits of 0.1–0.5 ppb. However, competing side reactions (e.g., silylation of matrix components) require orthogonal validation via LC-MS/MS. Method comparison studies show ±15% variability between techniques, emphasizing the need for matrix-matched calibration .
Q. What mechanistic insights explain the stability challenges of this compound under acidic hydrolysis?
- Methodological Answer: The electron-withdrawing trifluoromethyl group increases susceptibility to nucleophilic attack. Kinetic studies (pH 2–6) reveal pseudo-first-order degradation, with activation energy (Ea) of 45–50 kJ/mol. Stabilizers like crown ethers (e.g., 18-crown-6) mitigate hydrolysis by complexing protons, extending shelf-life in aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
